molecular formula C12H17N3O2 B166187 Ethyl 6-(piperazin-1-yl)nicotinate CAS No. 132521-78-9

Ethyl 6-(piperazin-1-yl)nicotinate

Cat. No.: B166187
CAS No.: 132521-78-9
M. Wt: 235.28 g/mol
InChI Key: AMCQVTYZNLAJHD-UHFFFAOYSA-N
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Description

Ethyl 6-(piperazin-1-yl)nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including Ethyl 6-(piperazin-1-yl)nicotinate, are significant in drug design due to their versatile therapeutic applications. These compounds have been used in a variety of medicinal contexts, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the molecules, making piperazine a critical scaffold for drug discovery and design. This flexibility allows for the development of drug-like elements targeting various diseases, emphasizing the need for further therapeutic investigations on piperazine-based motifs (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the critical role of piperazine as a building block in developing potent anti-TB molecules. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are key areas of interest for medicinal chemists, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Nanofiltration Membranes and Environmental Applications

Recent advances in nanofiltration (NF) membrane technology have leveraged piperazine-based NF membranes, particularly those featuring a crumpled polyamide layer. These membranes demonstrate significant improvements in separation performance, including enhanced water permeance and selectivity, as well as improved antifouling capabilities. The development of high-performance NF membranes utilizing piperazine offers potential for various environmental applications, such as water softening, purification, and wastewater treatment, underscoring the importance of further research in this area (Shao et al., 2022).

Properties

IUPAC Name

ethyl 6-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQVTYZNLAJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566600
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-78-9
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (1.12 g) was dissolved in DMF (30 mL), and 1-tert-butoxycarbonylpiperazine (1.24 g) and potassium carbonate (1.00 g) were added thereto. The mixture was stirred at 80° C. for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine and dried. The solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5 mL) was added thereto at room temperature. The mixture was stirred for 2 hr and the reaction mixture was concentrated under reduced pressure. Water (50 mL) was added to the residue, and the mixture was washed with diethyl ether. The aqueous layer was basified with aqueous sodium hydrogen carbonate solution. The mixture was extracted with chloroform. The extract was dried and the mixture was concentrated under reduced pressure to give 1-(5-ethoxycarbonyl-2-pyridyl)piperazine (1.17 g) as an oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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